molecular formula C25H27N3O2S B15138504 FKBP51-Hsp90-IN-2

FKBP51-Hsp90-IN-2

Cat. No.: B15138504
M. Wt: 433.6 g/mol
InChI Key: LYUFGKGLXWIYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FKBP51-Hsp90-IN-2 is a compound that targets the interaction between FK506-binding protein 51 (FKBP51) and heat shock protein 90 (Hsp90). FKBP51 is a high-molecular-weight immunophilin that plays a crucial role in various molecular pathways, including stress-related disorders, chronic pain, and obesity. It acts as a co-chaperone of Hsp90 in the steroid hormone receptor maturation cycle .

Preparation Methods

The synthesis of FKBP51-Hsp90-IN-2 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

FKBP51-Hsp90-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FKBP51-Hsp90-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the interaction between FKBP51 and Hsp90 and to develop new inhibitors targeting this interaction. In biology, it helps in understanding the role of FKBP51 in stress-related disorders, chronic pain, and obesity. In medicine, it is being explored as a potential therapeutic agent for treating these conditions. In industry, it can be used in the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of FKBP51-Hsp90-IN-2 involves the inhibition of the interaction between FKBP51 and Hsp90. This inhibition disrupts the steroid hormone receptor maturation cycle, leading to altered signaling pathways. The molecular targets and pathways involved include the glucocorticoid receptor, progesterone receptor, and other steroid hormone receptors .

Comparison with Similar Compounds

FKBP51-Hsp90-IN-2 is unique compared to other similar compounds due to its specific targeting of the FKBP51-Hsp90 interaction. Similar compounds include FKBP52, which also interacts with Hsp90 but has different functional roles. FKBP51 and FKBP52 are highly homologous but have distinct effects on steroid hormone receptor signaling .

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-[2-methyl-4-[[2-[(3-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)sulfanyl]acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C25H27N3O2S/c1-4-23(29)27-21-9-8-20(11-15(21)2)26-24(30)14-31-25-16(3)10-19-12-17-6-5-7-18(17)13-22(19)28-25/h8-13H,4-7,14H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

LYUFGKGLXWIYOL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC4=C(CCC4)C=C3C=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.